molecular formula C8H7F3O3 B13592383 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol

Cat. No.: B13592383
M. Wt: 208.13 g/mol
InChI Key: WRQNPFOMQOZKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol: is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol typically involves the introduction of the trifluoromethyl group and the hydroxyethyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoroacetaldehyde under acidic or basic conditions to introduce the trifluoromethyl group. The hydroxyethyl group can be introduced through a subsequent reaction with an appropriate reagent such as ethylene oxide or ethylene glycol .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may serve as a lead compound for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators .

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development .

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both trifluoromethyl and hydroxyethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-1-2-5(12)6(13)3-4/h1-3,7,12-14H

InChI Key

WRQNPFOMQOZKLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)O)O

Origin of Product

United States

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